molecular formula C17H12O3 B14580637 prop-2-enyl 9-oxofluorene-1-carboxylate CAS No. 61422-03-5

prop-2-enyl 9-oxofluorene-1-carboxylate

Cat. No.: B14580637
CAS No.: 61422-03-5
M. Wt: 264.27 g/mol
InChI Key: RNRDCBTZSOLJFF-UHFFFAOYSA-N
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Description

Prop-2-enyl 9-oxofluorene-1-carboxylate is a synthetic ester derivative of 9-oxofluorene-carboxylic acid, offered as a high-purity building block for advanced chemical synthesis and materials science research. Compounds based on the 9-oxofluorene (fluorenone) core structure are of significant interest in medicinal chemistry and chemical biology. Research indicates that the 9-oxofluorene ring system can serve as a key hydrophobic component in the development of bioactive molecules. For instance, derivatives incorporating this structure have been investigated as antagonists for NMDA receptor subtypes, which are important targets in neurological research . Furthermore, such ester derivatives are valuable intermediates in polymer chemistry, particularly in the synthesis of specialized photoresists and other advanced polymeric materials . This reagent provides researchers with a versatile scaffold for Friedel-Crafts reactions and other electrophilic substitution chemistries, enabling the exploration of novel chemical spaces in the total synthesis of complex natural products and functional organic compounds . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61422-03-5

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

prop-2-enyl 9-oxofluorene-1-carboxylate

InChI

InChI=1S/C17H12O3/c1-2-10-20-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(18)15(12)14/h2-9H,1,10H2

InChI Key

RNRDCBTZSOLJFF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 9-oxofluorene-1-carboxylate typically involves the esterification of 9-oxofluorene-1-carboxylic acid with prop-2-enol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 9-oxofluorene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-oxofluorene-1-carboxylic acid, while reduction can produce 9-hydroxyfluorene-1-carboxylate.

Scientific Research Applications

Prop-2-enyl 9-oxofluorene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of prop-2-enyl 9-oxofluorene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes, receptors, or other cellular components to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate

  • Source : Isolated from Pimpinella haussknechtii essential oil .
  • Structure: A phenylpropanoid derivative with a prop-2-enyl group at the 4-position of the benzene ring and a 3'-methylbutanoate ester.
  • Key Findings: Synthesized via HPLC purification and characterized using 2D-NMR, IR, and MS. Distinct from "prop-2-enyl 9-oxofluorene-1-carboxylate" due to its linear aliphatic ester chain and lack of a fused aromatic system.

4-(Prop-2-enyl)-Phenyl Angelate

  • Source : Found in P. isaurica essential oil .
  • Structure: Differs from the above compound in the ester group (angelate vs. methylbutanoate).
  • Key Findings: Demonstrates how ester group variation impacts physicochemical properties (e.g., volatility, solubility).

Tributyl [2-(Trimethylsilyl)-Prop-2-Enyl]Stannane

  • Source : Synthetic reagent for radical allylation .
  • Structure : Prop-2-enyl group modified with a trimethylsilyl substituent and bonded to a tributylstannane.
  • Key Findings :
    • The trimethylsilyl group accelerates allylation rates by 4.2–6.5× compared to unsubstituted allylstannanes.
    • Suggests that electron-withdrawing or bulky substituents on the allyl group can modulate reactivity—a critical consideration for designing derivatives of "this compound" .

Prop-2-Enyl 2-[3-(3-Methoxyphenoxy)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl]Oxyacetate

  • Source : Synthetic compound with CAS RN 637749-14-5 .
  • Structure : Complex chromene-based ester with a prop-2-enyl group.
  • Key Findings :
    • Molecular weight: 450.4 g/mol; XLogP3: 4.7 (indicative of moderate lipophilicity).
    • High complexity (734) due to multiple aromatic and heterocyclic substituents.
    • Demonstrates the versatility of prop-2-enyl esters in constructing bioactive molecules, though specific applications remain uncharacterized .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Reactivity/Applications Source
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate Phenylpropanoid 3'-Methylbutanoate ester Essential oil component
4-(Prop-2-enyl)-phenyl angelate Phenylpropanoid Angelate ester Comparative volatility studies
Tributyl [2-(TMS)-prop-2-enyl]stannane Allylstannane Trimethylsilyl, tributyltin Radical allylation accelerator
This compound 9-Oxofluorene (hypothetical) Prop-2-enyl ester at 1-position Potential electronic materials N/A
Prop-2-enyl chromen-7-yl oxyacetate Chromene Trifluoromethyl, methoxyphenoxy High lipophilicity (XLogP3 = 4.7)

Critical Analysis of Reactivity Trends

  • Electron-Donating vs. Withdrawing Groups : The trimethylsilyl group in allylstannanes enhances nucleophilic radical allylation rates, while methyl groups favor electrophilic radicals . This suggests that substituents on "this compound" could similarly influence its participation in radical reactions.

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